2,3-Dihydro-1H-inden-4-amine hydrochloride
Description
Significance and Contextualization within Organic and Medicinal Chemistry
In the landscape of contemporary drug discovery and development, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The 2,3-dihydro-1H-inden-4-amine core is increasingly being recognized as such a scaffold. Its rigid conformation reduces the entropic penalty upon binding to a target protein, while the aromatic ring and the amino group provide key interaction points for hydrogen bonding, pi-stacking, and hydrophobic interactions.
The significance of this compound in medicinal chemistry is underscored by its presence in the core structure of various biologically active molecules. Researchers have explored its potential in developing novel therapeutic agents for a range of disorders, particularly those affecting the central nervous system. The aminoindan moiety is a key pharmacophore in several compounds investigated for their modulatory effects on neurotransmitter systems.
From an organic synthesis perspective, 2,3-Dihydro-1H-inden-4-amine hydrochloride serves as a versatile starting material. The primary amine group is a reactive handle that allows for a multitude of chemical transformations, including acylation, alkylation, and the formation of ureas, thioureas, and sulfonamides. This enables the generation of large libraries of derivatives for structure-activity relationship (SAR) studies, a crucial step in the optimization of lead compounds in drug discovery. For instance, 4-Aminoindan can undergo a nucleophilic addition reaction with 2-chloroacetylisocyanate to produce 1-(2-chloroacetyl)-3-(2,3-dihydro-1H-inden-4-yl)-urea. researchgate.net
Overview of Key Academic Research Domains Pertaining to Dihydroindenamine Structures
The unique structural and chemical properties of 2,3-dihydro-1H-inden-4-amine hydrochloride have led to its investigation in several key areas of academic research:
Neurodegenerative Diseases: A significant body of research has focused on the development of aminoindan derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease. researchgate.net Inhibition of MAO-B can increase the levels of dopamine (B1211576) in the brain, thereby alleviating some of the motor symptoms of the disease. For example, a series of 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives have been synthesized and shown to be potent and selective hMAO-B inhibitors. researchgate.net
Inflammatory Disorders: The dihydroindenamine scaffold has also been explored for its potential in treating inflammatory conditions. Research has shown that derivatives of 2-benzylidene-2,3-dihydro-1H-inden-1-one can inhibit the production of pro-inflammatory cytokines such as TNF-α, a key mediator in inflammatory bowel disease (IBD). nih.gov
Mental Health Conditions: The structural similarity of aminoindanes to certain neurotransmitters has prompted research into their potential as modulators of serotonin (B10506) and dopamine receptors. This has led to the investigation of dihydroindenamine derivatives as potential antidepressants and anxiolytics. For instance, piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have demonstrated high binding affinity for the 5-HT(6) serotonin receptor. nih.gov
Oncology: While less explored, the cytotoxic potential of certain indane derivatives suggests a possible role in cancer research. For example, some sulfonamide derivatives of indane have shown interesting cytotoxic activities. researchgate.net
Structural Archetype of 2,3-Dihydro-1H-inden-4-amine Hydrochloride and its Derivatives
The structural archetype of 2,3-Dihydro-1H-inden-4-amine hydrochloride is characterized by the fusion of an aromatic benzene (B151609) ring with a saturated five-membered ring, to which an ammonium (B1175870) chloride group is attached. This arrangement confers a unique three-dimensional shape and electronic distribution that are pivotal to its chemical reactivity and biological activity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H12ClN | nih.gov |
| Molecular Weight | 169.65 g/mol | nih.gov |
| IUPAC Name | 2,3-dihydro-1H-inden-4-amine;hydrochloride | nih.gov |
| SMILES | C1CC2=C(C1)C(=CC=C2)N.Cl | nih.gov |
| InChIKey | VQVMIKIZBPAVAO-UHFFFAOYSA-N | nih.gov |
The development of derivatives from this core structure is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. Structure-activity relationship (SAR) studies on dihydroindenamine derivatives have revealed several key insights:
Substitution on the Amine: Modification of the primary amine group can significantly impact biological activity. For example, the introduction of a propargyl group is often associated with irreversible MAO-B inhibition.
Substitution on the Aromatic Ring: The electronic nature and position of substituents on the benzene ring can influence binding affinity and selectivity for different biological targets.
Modifications to the Saturated Ring: Alterations to the five-membered ring, such as the introduction of substituents or its replacement with other heterocyclic systems, can modulate the compound's pharmacokinetic and pharmacodynamic properties.
An example of SAR studies can be seen in the development of inhibitors for tau protein aggregation, a hallmark of Alzheimer's disease. Studies on benzylidene-2,3-dihydro-1H-inden-1-one derivatives have shown that the hydroxylation pattern on the molecule is crucial for its activity, with more hydroxylated compounds exhibiting greater inhibitory effects. nih.gov
| Derivative Class | Research Application | Key Findings | Source |
|---|---|---|---|
| 1-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives | MAO-B inhibitors for Parkinson's disease | Demonstrated potent and selective inhibition of human MAO-B. | researchgate.net |
| 2-Benzylidene-2,3-dihydro-1H-inden-1-one derivatives | Anti-inflammatory agents for IBD | Inhibited TNF-α-induced adhesion of monocytes to colon epithelial cells. | nih.gov |
| Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones | Serotonin receptor modulators | Exhibited high binding affinity for the 5-HT(6) serotonin receptor. | nih.gov |
| Sulfonamide derivatives of indane | Anticancer research | Showed interesting cytotoxic activities. | researchgate.net |
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-4-amine;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-2-4-7-3-1-5-8(7)9;/h2,4,6H,1,3,5,10H2;1H |
InChI Key |
VQVMIKIZBPAVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)N.Cl |
Origin of Product |
United States |
Chemical Transformations and Derivatization Chemistry of 2,3 Dihydro 1h Inden 4 Amine Hydrochloride Scaffolds
Oxidation Reactions and Selective Functionalization of Indenamine Systems
The 2,3-dihydro-1H-inden-4-amine scaffold is susceptible to oxidation at several positions. The specific outcome of an oxidation reaction is highly dependent on the chosen reagent and reaction conditions.
Oxidation of the Amine Group: The primary amine can undergo oxidation. Analogous to other primary aryl amines, treatment with specific oxidizing agents can lead to the formation of nitroso or nitro derivatives, although these reactions can be challenging to control and may require protection strategies to avoid side reactions. A more common transformation is N-oxidation, where reagents like peroxy acids can convert the primary amine to the corresponding hydroxylamine (B1172632) or N-oxide derivative. For instance, the N-oxidation of related amino-heterocycles like 4-aminopyridine (B3432731) to its N-oxide is a well-established transformation. simsonpharma.com
Oxidation of Benzylic Carbons: The indane scaffold contains two benzylic carbons (C1 and C3) that are activated towards oxidation due to their position adjacent to the aromatic ring. lumenlearning.com Strong oxidizing agents, such as hot, aqueous potassium permanganate (B83412) (KMnO₄), can cleave these benzylic C-H bonds. masterorganicchemistry.comyoutube.com This aggressive oxidation typically results in the cleavage of the five-membered ring to yield a dicarboxylic acid. For 4-aminoindan, this would be expected to produce 3-amino-1,2-benzenedicarboxylic acid, provided the amino group survives the harsh oxidative conditions. Milder reagents, such as manganese dioxide (MnO₂), are known to selectively oxidize benzylic alcohols to ketones but are generally not reactive enough to oxidize the methylene (B1212753) groups present in the indane system. youtube.com
Reduction Processes Leading to More Saturated Indane Derivatives
While the indane system is already partially saturated, the aromatic ring can be further reduced to yield fully saturated octahydroindene derivatives. The hydrogenation of aromatic rings is significantly more challenging than the reduction of simple alkenes and requires forcing conditions. youtube.com
Typically, catalytic hydrogenation of the benzene (B151609) ring requires high pressures of hydrogen gas and elevated temperatures. google.com Specific catalysts are also necessary, with rhodium on carbon (Rh/C) or ruthenium-based catalysts often being more effective than standard palladium or platinum catalysts for this transformation. youtube.comgoogle.com For example, the catalytic hydrogenation of di(4-aminophenyl)methane to di(4-aminocyclohexyl)methane is successfully carried out using a ruthenium catalyst at pressures exceeding 500 psi and temperatures between 100°C and 300°C. google.com Applying similar conditions to 2,3-dihydro-1H-inden-4-amine would be expected to yield the corresponding amino-octahydroindene (also known as perhydroindan-4-amine), a fully saturated derivative.
Nucleophilic Substitution Reactions Involving the Amine Functionality
The primary amine at the C4 position is a potent nucleophile and serves as the most common site for derivatization. It readily participates in reactions with a variety of electrophiles to form a wide range of functionalized products.
Acylation and Sulfonylation: The amine undergoes facile acylation with acyl chlorides, anhydrides, or activated esters to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modulating the electronic and lipophilic properties of the core scaffold.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. For example, 4-aminoindan reacts with 2-chloroacetylisocyanate in a nucleophilic addition to produce 1-(2-chloroacetyl)-3-(2,3-dihydro-1H-inden-4-yl)-urea. sigmaaldrich.comchemicalbook.com
N-Alkylation: The amine can be alkylated using alkyl halides. However, direct alkylation can be difficult to control and often leads to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), offers a more controlled method for synthesizing secondary and tertiary amine derivatives.
| Reaction Type | Electrophile | Product Class | Specific Example |
|---|---|---|---|
| Acylation | Acyl Halide / Anhydride | Amide | Formation of N-(2,3-dihydro-1H-inden-4-yl)acetamide |
| Urea Formation | Isocyanate | Urea | Reaction with 2-chloroacetylisocyanate to form a substituted urea sigmaaldrich.comchemicalbook.com |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Formation of N-(2,3-dihydro-1H-inden-4-yl)benzenesulfonamide |
| Alkylation (via Reductive Amination) | Aldehyde / Ketone + Reducing Agent | Secondary/Tertiary Amine | Reaction with acetone (B3395972) and NaBH(OAc)₃ to form N-isopropyl-2,3-dihydro-1H-inden-4-amine |
Electrophilic Aromatic Substitution on the Indene System
The amine group is a powerful activating group that directs electrophilic aromatic substitution (EAS) to the ortho and para positions. In the 2,3-dihydro-1H-inden-4-amine system, the positions ortho to the amine are C3 (part of the fused ring) and C5, while the para position is C7. Due to the fusion, the primary sites for EAS are the C5 and C7 positions.
Halogenation: Bromination of the aromatic ring can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂). The strong activation by the amine group can lead to poly-halogenation. To achieve selective mono-substitution, particularly at the less sterically hindered C7 position, reaction conditions must be carefully controlled. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related heterocyclic system, highlights the use of NBS in sulfuric acid for regioselective bromination. mdpi.com
Nitration: Direct nitration of anilines with standard nitric acid/sulfuric acid mixtures is often problematic. The strong oxidizing nature of the reagents can destroy the substrate, and the strongly acidic medium protonates the amine to form an anilinium ion (-NH₃⁺). This ion is a deactivating, meta-directing group, leading to undesired products. A common strategy to overcome this is to first protect the amine as an amide (e.g., an acetanilide), which is a moderately activating ortho, para-director. The N-acetyl-4-aminoindan derivative can then be nitrated, primarily at the C7 position, followed by deprotection (hydrolysis) of the amide to restore the free amine.
| Reaction Type | Reagents | Primary Position(s) of Substitution | Key Considerations |
|---|---|---|---|
| Bromination | Br₂ or NBS | C5 and C7 | Reaction is facile due to the activated ring; may require controlled conditions to prevent polybromination. |
| Nitration | HNO₃ / H₂SO₄ | C7 (after protection) | Requires protection of the amine group (e.g., as an acetamide) to prevent oxidation and ensure para-direction. |
| Friedel-Crafts Acylation | Acyl Halide / AlCl₃ | Generally not feasible | The amine group complexes with the Lewis acid catalyst (AlCl₃), deactivating the ring. |
Strategic Modulations for Diversified Chemical Libraries Based on the Dihydroindenamine Core
The varied reactivity of the 2,3-dihydro-1H-inden-4-amine scaffold makes it an ideal starting point for the construction of diverse chemical libraries for applications such as drug discovery. By strategically combining the reactions described above, a vast chemical space can be explored.
A common strategy involves a divergent synthesis approach. For example, an initial electrophilic substitution, such as the bromination to yield 7-bromo-2,3-dihydro-1H-inden-4-amine, creates a new functional handle on the aromatic ring. This bromine atom can then participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a diverse set of aryl, heteroaryl, or alkyl groups. Concurrently or subsequently, the amine at C4 can be functionalized through acylation, sulfonylation, or reductive amination.
This two-dimensional approach, modifying both the aromatic ring and the exocyclic amine, allows for the systematic modulation of a molecule's steric and electronic properties. Further diversification can be achieved by employing more drastic transformations, such as the complete reduction of the aromatic ring or oxidative cleavage of the cyclopentane (B165970) ring, to fundamentally alter the core scaffold. This strategic derivatization is crucial for exploring structure-activity relationships in medicinal chemistry programs.
Computational and Theoretical Studies on 2,3 Dihydro 1h Inden 4 Amine Hydrochloride and Analogues
Quantum Chemical Investigations: Molecular Geometry and Conformational Analysis
Quantum chemical methods are fundamental to understanding the three-dimensional structure and stability of molecules. These calculations can predict geometric parameters and conformational preferences with a high degree of accuracy.
Density Functional Theory (DFT) Applications for Structural Elucidation
Conformational analyses of related 2-aminoindans have been performed using molecular mechanics methods like MM2. researchgate.net These studies are critical in determining the preferred spatial orientation of the amino group, which can be either axial or equatorial. For instance, in (R)-4-methoxy-2-aminoindan, the ammonium (B1175870) nitrogen is found in an axial position in its crystalline state. researchgate.net Computational methods can predict the relative stability of these conformers, which is essential for understanding their potential interactions with biological targets. researchgate.net
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The precise arrangement of atoms in a molecule is defined by its bond lengths, bond angles, and dihedral angles. DFT calculations provide theoretical values for these parameters. For example, in a computational study of (E)-2-((2,3-dihydrobenzofuran-5-yl)methylene)-2,3-dihydro-1H-inden-1-one, a related indanone derivative, specific bond lengths such as the C=O and olefinic C=C bonds were calculated and found to be in good agreement with expected values. youtube.com
| Parameter | Atoms Involved | Typical Calculated Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-C (aliphatic) | ~1.54 Å |
| Bond Length | C-N | ~1.47 Å |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Bond Angle | C-C-C (aliphatic) | ~104° |
| Dihedral Angle | Defines the pucker of the five-membered ring | Varies with conformation |
These are representative values and would be precisely determined in a specific DFT calculation for the title compound.
Electronic Structure Analysis: Frontier Molecular Orbitals and Charge Distribution
The electronic structure of a molecule governs its reactivity and intermolecular interactions. Computational methods provide deep insights into the distribution of electrons and the energies of molecular orbitals.
HOMO-LUMO Energy Gaps and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A smaller gap generally suggests higher reactivity. biomedres.us
In a study on 4-amino-3-iminoindene, the HOMO-LUMO energy gap was calculated to be significant, suggesting a stable electronic structure. nih.gov For a series of isoflavene-based Mannich bases, it was found that a smaller HOMO-LUMO energy gap correlated with higher chemical and biological activity. scielo.org.co The HOMO-LUMO gap for a given molecule can be calculated using DFT methods. youtube.com
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 4-amino-3-iminoindene (Tautomer 1) | -5.44 | -1.12 | 4.32 |
| 4-amino-3-iminoindene (Tautomer 2) | -5.71 | -1.58 | 4.13 |
| Naproxen | Data not available | Data not available | 4.4665 biomedres.us |
Data for 4-amino-3-iminoindene tautomers are illustrative of calculations on a closely related indane system. nih.gov
Electrostatic Potential Surface Analysis for Molecular Interactions
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting how a molecule will interact with other molecules. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying charge. Typically, red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue represents electron-poor regions (positive potential), which are susceptible to nucleophilic attack.
For coumarin (B35378) derivatives, MEP analysis has been used to identify the nucleophilic and electrophilic regions of the molecules, providing insights into their intermolecular interactions. biomedres.us In a study of novel benzohydrazide (B10538) derivatives, MEP analysis was also employed to locate the electrophilic and nucleophilic centers. sigmaaldrich.com For 2,3-Dihydro-1H-inden-4-amine hydrochloride, an MEP surface would likely show a positive potential around the ammonium group (-NH3+), indicating its role as a hydrogen bond donor, and a more negative potential associated with the electron-rich aromatic ring.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. fda.govsigmaaldrich.com MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, solvent effects, and intermolecular interactions in a more realistic, dynamic environment. fda.govsigmaaldrich.com
An MD simulation of 2,3-Dihydro-1H-inden-4-amine hydrochloride in an aqueous solution, for example, could reveal the stability of different conformations of the five-membered ring and the orientation of the ammonium group. It would also show how water molecules arrange themselves around the solute, forming hydrogen bonds with the ammonium group and interacting with the hydrophobic regions of the molecule. Such simulations are invaluable for understanding how a molecule behaves in a biological context, such as its approach to a receptor binding site. Although specific MD simulation data for the title compound is not available in the reviewed literature, the methodology is well-established for studying similar organic molecules and their interactions.
Role of 2,3 Dihydro 1h Inden 4 Amine Hydrochloride As a Key Intermediate in Advanced Organic Synthesis and Medicinal Chemistry
Building Block for the Construction of Complex Organic Scaffolds
The utility of 2,3-Dihydro-1H-inden-4-amine hydrochloride as a foundational building block lies in its indane core, which can be considered a "privileged scaffold." Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, thus serving as a robust basis for developing a variety of bioactive compounds. nih.govnih.gov The amine functional group on the aromatic portion of the molecule is a key site for synthetic elaboration, allowing chemists to introduce diverse substituents and build larger, more intricate molecular architectures.
For instance, 4-aminoindan, the free base of the hydrochloride salt, is used as a precursor in nucleophilic addition and condensation reactions. It can react with reagents like 2-chloroacetylisocyanate to form urea (B33335) derivatives, which are common moieties in pharmacologically active compounds. sigmaaldrich.com This reactivity allows for the systematic construction of compound libraries for screening purposes.
Below is a table of complex molecules synthesized using 4-aminoindan as a starting intermediate, demonstrating its role as a versatile scaffold.
| Starting Intermediate | Reagent | Resulting Complex Molecule |
| 4-Aminoindan | 2-Chloroacetylisocyanate | 1-(2-chloroacetyl)-3-(2,3-dihydro-1H-inden-4-yl)-urea sigmaaldrich.com |
| 4-Aminoindan | (Not specified) | 4,5-dihydro-N-(2,3-dihydro-1H-inden-4-yl)oxazol-2-amine sigmaaldrich.com |
Precursor in Medicinal Chemistry Drug Discovery Programs
The aminoindan framework is a recognized pharmacophore in drug discovery, and 2,3-Dihydro-1H-inden-4-amine hydrochloride provides a reliable entry point for the synthesis of novel therapeutic candidates targeting a range of biological systems.
The aminoindan structure is of significant interest in the development of agents targeting the central nervous system. Structurally related aminoindans are known to interact with plasma membrane monoamine transporters, which are responsible for the reuptake of key neurotransmitters like dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov By modifying the core aminoindan scaffold, researchers can develop compounds with varying selectivity for these transporters, potentially leading to treatments for a variety of neurological and psychiatric conditions.
Research on 2-aminoindan (B1194107) derivatives, which share the core scaffold, has shown that these compounds can act as substrate-type monoamine releasers. nih.gov Furthermore, these derivatives have demonstrated binding affinity for α2-adrenoceptor subtypes, which are also involved in CNS regulation. nih.gov The ability to synthesize derivatives from precursors like 2,3-Dihydro-1H-inden-4-amine allows for the fine-tuning of these interactions to achieve a desired pharmacological profile.
Table of Aminoindan Derivative Interactions with CNS Targets Data based on research on the structurally related 2-aminoindan scaffold.
| Compound | Target | Interaction Type |
| 2-Aminoindan (2-AI) | DAT, NET, SERT | Substrate-type releaser nih.gov |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | SERT, DAT, NET | Substrate-type releaser nih.gov |
| 2-AI and its derivatives | α2-Adrenoceptors | Moderate to high affinity binding nih.gov |
The development of ligands that can selectively activate (agonists) or block (antagonists) specific receptors is a cornerstone of modern pharmacology. While the aminoindan scaffold is versatile, the direct application of 2,3-Dihydro-1H-inden-4-amine hydrochloride as a precursor for opioid or β2-adrenoceptor modulators is not prominently documented in the reviewed literature. Research into novel opioid receptor ligands often focuses on established scaffolds like morphinans or complex peptides. nih.govnih.gov Similarly, the synthesis of novel β2-adrenoceptor agonists has been explored using frameworks such as 2-amino-2-phenylethanol. nih.gov
However, the proven interaction of aminoindan derivatives with α2-adrenoceptors demonstrates the scaffold's potential for engaging with adrenergic systems. nih.gov This suggests that with appropriate synthetic modifications, derivatives of 2,3-Dihydro-1H-inden-4-amine hydrochloride could potentially be explored for activity at other related receptors, including β2-adrenoceptors.
Enzyme modulation is a critical strategy for treating a wide range of diseases, including cancer and neurodegenerative disorders.
p97 ATPase: The AAA+ ATPase p97 is a significant target in oncology and neurology. researchgate.netnih.gov Current research into p97 inhibitors has focused on scaffolds such as alkylsulfanyl-1,2,4-triazoles and phenyl indoles, with no prominent examples derived from 2,3-Dihydro-1H-inden-4-amine hydrochloride found in the reviewed literature. researchgate.net
Butyrylcholinesterase (BChE): BChE inhibitors are investigated for the symptomatic treatment of Alzheimer's disease. nih.gov Active research in this area involves scaffolds like 4-aminoquinolines and benzohydrazides, which have shown potent inhibition of BChE. nih.govmdpi.com The use of the 4-aminoindan scaffold for this specific enzyme target is not highlighted in the available research.
Aromatase Inhibitors: Aromatase is a key enzyme in estrogen biosynthesis and a major target in the treatment of hormone-responsive breast cancer. nih.govsynsint.com The development of aromatase inhibitors has largely centered on steroidal structures and non-steroidal heterocyclic compounds, particularly those containing triazole rings. nih.govsynsint.comnih.gov While nitrogen-containing heterocycles are common, the specific use of 2,3-Dihydro-1H-inden-4-amine hydrochloride as a precursor for aromatase inhibitors is not a focus of the surveyed scientific literature.
Targeted protein degradation (TPD) is an emerging therapeutic modality that utilizes the cell's own machinery to eliminate disease-causing proteins. nih.gov A leading TPD technology, Proteolysis-Targeting Chimeras (PROTACs), involves bifunctional molecules that link a target protein to an E3 ubiquitin ligase, marking the protein for destruction. nih.gov
The construction of PROTACs requires versatile building blocks that provide a rigid scaffold and a point for linker attachment. With its defined three-dimensional structure and reactive primary amine, 2,3-Dihydro-1H-inden-4-amine hydrochloride represents a potential building block for the synthesis of novel TPD agents. The amine can be used to attach linkers connected to E3 ligase-binding moieties. While specific examples of PROTACs built from this compound are not yet prominent in the literature, its structural characteristics make it a suitable candidate for exploration in this rapidly advancing field. youtube.com
Exploratory Applications in Material Science Research and Development
While 2,3-Dihydro-1H-inden-4-amine hydrochloride and its parent compound, 4-aminoindan, are primarily utilized in life science and chemical synthesis for drug discovery, their application in material science is not well-documented. sigmaaldrich.com The compound's properties are mainly leveraged for their biological potential rather than for the development of novel materials.
Structure Activity/property Relationships Sar/spr Within the Dihydroindenamine Chemical Space
Influence of Substituent Position and Electronic Character on Reactivity and Biological Interactions
The reactivity of the benzene (B151609) ring and the nucleophilicity of the amine group in dihydroindenamine are highly sensitive to the nature and position of substituents. These modifications dictate the molecule's electronic and steric profile, which in turn governs its behavior in chemical reactions and its affinity for biological macromolecules. Substituents that make the benzene ring more electron-rich tend to accelerate reactions where the ring acts as a nucleophile. lumenlearning.com Conversely, electron-poor systems can slow these reactions. lumenlearning.com
Alkyl and aromatic groups substituted onto the indenamine core can significantly modulate biological activity through steric and electronic effects.
Alkyl Substitutions: Simple alkyl groups like methyl and ethyl are generally considered electron-donating through an inductive effect, which can increase the electron density of the aromatic ring and potentially enhance its reactivity in electrophilic aromatic substitution reactions. libretexts.org However, steric hindrance is also a critical factor; studies on related heterocyclic systems have shown that smaller alkyl groups can lead to better activity, suggesting that bulky substituents may impede optimal binding to a target site. nih.gov
Aromatic Substitutions: Introducing aromatic rings as substituents can offer opportunities for π-π stacking interactions with biological targets, potentially enhancing binding affinity. nih.gov In a study of pyrazinoindolone analogs, derivatives with furan-2-yl-methylamide and benzylamide groups showed more potent cytotoxicity against certain cancer cell lines compared to those with aliphatic groups. nih.gov
Electron-Withdrawing Substitutions: Groups like trifluoromethyl (-CF₃) are strongly electron-withdrawing. libretexts.org This property deactivates the aromatic ring towards electrophilic attack and can influence the acidity or basicity of nearby functional groups, thereby altering binding interactions and molecular properties. lumenlearning.comlibretexts.org
Table 1: Effects of Representative Substitutions on Dihydroindenamine Derivatives
| Substituent Type | Example | Electronic Effect | Potential Impact on Activity/Properties |
|---|---|---|---|
| Alkyl (short-chain) | -CH₃ (Methyl) | Weakly Electron-Donating | May increase ring reactivity; steric effects are minimal. libretexts.orgnih.gov |
| Alkyl (bulky) | -C(CH₃)₃ (tert-Butyl) | Electron-Donating | Can provide steric shielding, potentially improving thermal stability but may hinder biological binding. longdom.org |
| Aromatic | -C₆H₅ (Phenyl) | Electron-Withdrawing (inductive), Donating/Withdrawing (resonance) | Enables potential π-π stacking interactions; can influence electronic profile significantly. nih.gov |
| Fluoroalkyl | -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Decreases ring reactivity; alters acidity of adjacent groups; can enhance metabolic stability. libretexts.org |
Halogenation is a widely used strategy in medicinal chemistry to fine-tune the physicochemical properties of a lead compound.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can modify a molecule's lipophilicity, conformation, and metabolic stability. researchgate.net Halogens can also participate in specific non-covalent interactions known as halogen bonds, which can be crucial for ligand-receptor binding. nih.gov The effect of halogenation is highly dependent on the specific halogen and its position on the aromatic ring. libretexts.org For instance, halogenation can lead to significant changes in the geometry and charge distribution of a molecule, which in turn affects its interaction with other molecules. nih.gov
Heteroatom Substitutions: Replacing carbon atoms within the scaffold or in substituents with heteroatoms like nitrogen, oxygen, or sulfur introduces profound changes. These atoms can act as hydrogen bond donors or acceptors, providing additional points of interaction with a biological target. longdom.org Incorporating heteroatoms can also alter the electronic properties and stability of the molecule. longdom.org For example, the presence of a medioxy group in the A ring of certain alkaloids has been shown to improve antibacterial activity. researchgate.net
The precise three-dimensional arrangement of atoms is paramount for biological activity, as molecular recognition is highly specific.
Positional Isomerism: The location of a substituent on the indenamine ring system is critical. A substituent at the 4-position, for example, will have a different electronic and steric influence than one at the 5-, 6-, or 7-position. This difference in positioning can dramatically alter reactivity and how the molecule fits into a binding pocket. longdom.orgrsc.org Studies on substituted quinolinones showed that substituents at the 6-position allowed for certain reactions, while the same reaction did not proceed with substituents at the 8-position, highlighting the impact of positional isomerism. rsc.org
Stereochemical Configuration: Chirality plays a pivotal role in the biological activity of many compounds, as biological targets are themselves chiral. nih.govnih.govresearchgate.net The 2,3-dihydro-1H-inden-1-amine structure contains a chiral center at the C1 position, meaning it can exist as two enantiomers ((R) and (S)). These enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. malariaworld.org Studies on various chiral compounds have repeatedly shown that one enantiomer is often significantly more active than the other, which can be attributed to a more favorable, lower-energy interaction with the specific geometry of a receptor or enzyme active site. nih.govnih.govresearchgate.netmalariaworld.org
Table 2: Influence of Isomerism on Molecular Properties
| Isomerism Type | Description | Significance in Dihydroindenamine Derivatives |
|---|---|---|
| Positional Isomerism | Different attachment points of a substituent on the indenamine scaffold. | Affects electronic effects (resonance, induction) and steric hindrance, altering binding affinity and reactivity. longdom.orgrsc.org |
| Stereoisomerism (Enantiomers) | Non-superimposable mirror images due to a chiral center (e.g., at C1). | Enantiomers can have different biological activities, as one may fit a chiral biological target better than the other. nih.govmalariaworld.org |
The Indenyl Moiety as a Rigid Pharmacophore Element in Molecular Design
A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. The indenyl core of dihydroindenamine is a conformationally restricted system. This rigidity is a desirable trait in drug design for several reasons:
Reduced Conformational Entropy: Flexible molecules must adopt a specific conformation to bind to a target, which is entropically unfavorable. By using a rigid scaffold like the indenyl moiety, the molecule is "pre-organized" in a specific shape, reducing the entropic penalty of binding and potentially increasing binding affinity. acs.org
Precise Vectorial Arrangement: The rigid framework ensures that substituents are held in a well-defined spatial orientation. This allows medicinal chemists to precisely position key functional groups to optimize interactions with a receptor's binding site. nih.gov
Strategies for Enhancing Molecular Stability and Solubility through Structural Modifications
The clinical utility of a compound is often limited by poor stability or low water solubility. agnopharma.comresearchgate.net Several strategies can be employed to address these issues in the dihydroindenamine chemical space.
Improving Solubility:
Introduction of Polar Groups: Incorporating polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or additional amine groups can increase hydrophilicity and improve aqueous solubility. mdpi.com
Salt Formation: The parent compound, 2,3-dihydro-1H-inden-4-amine, is a base. Forming a salt, such as the hydrochloride salt, is a common and effective strategy to significantly increase water solubility. agnopharma.com
Enhancing Stability:
Steric Hindrance: Introducing bulky groups near a chemically labile part of the molecule can provide steric shielding, protecting it from degradation. longdom.org
Bioisosteric Replacement: Replacing a metabolically vulnerable group with a different group (a bioisostere) that retains similar size, shape, and electronic character can improve metabolic stability without sacrificing biological activity.
Encapsulation: Formulating the compound within a delivery vehicle, such as a liposome, can protect it from chemical degradation in the body. For example, liposomal encapsulation has been shown to improve the chemical instability of compounds like resveratrol. nih.gov
Future Prospects and Emerging Research Trajectories for 2,3 Dihydro 1h Inden 4 Amine Hydrochloride
Innovations in Green Chemistry for Sustainable Indenamine Synthesis
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. researchgate.net The synthesis of indenamine derivatives is an area ripe for such innovations, moving away from traditional methods that may involve hazardous reagents and generate significant waste. wjarr.com The core goals of green chemistry—preventing waste, maximizing atom economy, and using less hazardous substances—are guiding the development of new synthetic routes. dcatvci.org
Future research will likely focus on several key areas of green chemistry for producing 2,3-Dihydro-1H-inden-4-amine hydrochloride and related compounds:
Catalytic Processes: The use of catalysts, particularly biocatalysts like transaminase enzymes, is a promising avenue. wjarr.comajpamc.com Catalysts offer the ability to perform reactions under milder conditions, reducing energy consumption and waste. wjarr.com Research into transition metal catalysis, for instance, is already providing greener routes for imine synthesis, which is a related field. rsc.org
Renewable Feedstocks: A fundamental principle of green chemistry is the use of renewable starting materials instead of depletable ones like fossil fuels. dcatvci.org Future research may explore pathways to synthesize the indenamine core from bio-based resources.
Safer Solvents: The pharmaceutical industry is a major consumer of solvents, many of which are toxic. wjarr.com A key trend is the move towards solvent-free reactions or the use of greener solvents, such as water or supercritical fluids like CO2. wjarr.com Micellar catalysis, which uses water as a solvent to create nano-reactors, is an emerging technique that could be applied to indenamine synthesis to avoid hazardous organic solvents. rsc.org
Table 1: Key Green Chemistry Principles and Their Application to Indenamine Synthesis
| Principle | Application in Indenamine Synthesis | Potential Benefit |
| Waste Prevention | Designing synthetic routes that generate minimal by-products. dcatvci.org | Reduced need for waste treatment and disposal. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. dcatvci.org | Increased efficiency and less wasted material. |
| Use of Catalysis | Employing catalysts to facilitate reactions instead of stoichiometric reagents. wjarr.comdcatvci.org | Lower energy requirements and reduced waste. wjarr.com |
| Use of Renewable Feedstocks | Developing synthetic pathways from biomass or other renewable sources. dcatvci.org | Reduced reliance on fossil fuels. |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The discovery and optimization of chemical reactions can be a time-consuming process. Automated synthesis and high-throughput experimentation (HTE) platforms are revolutionizing this field by allowing chemists to run a large number of experiments in parallel. cam.ac.ukchemrxiv.org These technologies are particularly well-suited for exploring the synthesis of complex molecules like indenamine derivatives. cam.ac.uk
The integration of these platforms into dihydroindenamine research offers several advantages:
Accelerated Discovery: HTE allows for the rapid screening of various catalysts, reagents, and reaction conditions to find the most efficient synthesis for 2,3-Dihydro-1H-inden-4-amine hydrochloride. cam.ac.ukchemrxiv.org
Process Optimization: Automated systems can fine-tune reaction parameters to maximize yield and purity, which is crucial for industrial-scale production.
Library Generation: These platforms can be used to quickly generate a diverse library of indenamine derivatives by varying the starting materials. This is invaluable for drug discovery programs seeking to explore structure-activity relationships.
Continuous Flow Chemistry: Automated continuous flow systems, where reagents are mixed and reacted in a continuous stream, can offer better control, safety, and scalability compared to traditional batch processing. nih.gov This approach has been successfully used for the synthesis of other complex amine-containing heterocyclic compounds. nih.gov
Table 2: Comparison of Traditional vs. Automated Synthesis Approaches
| Feature | Traditional Synthesis | Automated/HTE Synthesis |
| Experiment Throughput | Low (one or a few at a time) | High (hundreds or thousands in parallel) cam.ac.uk |
| Material Consumption | High per experiment | Low (miniaturized reactions) chemrxiv.org |
| Time for Optimization | Weeks to months | Days to weeks |
| Data Generation | Limited | Large datasets suitable for analysis chemrxiv.org |
Exploration in Novel Therapeutic Areas and Advanced Chemical Technologies
While 2,3-Dihydro-1H-inden-4-amine and its isomers are known intermediates for certain existing therapeutic agents, such as those for neurodegenerative diseases, the full therapeutic potential of this scaffold is likely yet to be realized. ajpamc.com Future research will focus on synthesizing and screening new derivatives for activity in a wider range of diseases.
Emerging areas of exploration may include:
New Drug Scaffolds: The rigid, three-dimensional structure of the indenamine core makes it an attractive starting point for designing new drugs that can interact with specific biological targets. nih.gov
Targeted Therapies: By modifying the functional groups on the indenamine ring, researchers can create molecules designed to interact with specific proteins or pathways involved in disease, potentially leading to more effective and less toxic treatments.
Advanced Materials: The unique electronic and structural properties of indenamine derivatives could also be exploited in the development of new materials for applications in electronics or catalysis.
A Chinese patent describes an improved process for preparing 2,3-dihydro-1H-indenes-1-amine, a key intermediate for the anti-Parkinson's drug rasagiline, highlighting the compound's relevance in drug development. google.com The development of stereoselective synthesis methods, for example using transaminase enzymes to produce specific enantiomers like (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, is crucial as different isomers can have different biological activities. ajpamc.com
Advanced Characterization Techniques and Data Science Integration in Dihydroindenamine Research
The increasing complexity of chemical research necessitates the use of advanced tools for both characterizing molecules and analyzing the vast amounts of data generated.
Advanced Characterization: While standard techniques provide basic structural information, more advanced methods can offer deeper insights. For instance, predicted collision cross section (CCS) values can be calculated to aid in the identification of indenamine derivatives in complex mixtures using ion mobility-mass spectrometry. uni.lu
Data Science and Machine Learning: The application of data science is becoming pervasive in scientific research. nih.gov In the context of dihydroindenamine research, machine learning algorithms can be trained on data from HTE screens to predict the outcomes of new reactions, accelerating the discovery process. youtube.com Computational models can also be used to predict the biological activity and physicochemical properties of virtual indenamine derivatives, helping to prioritize which compounds to synthesize and test. youtube.com This data-driven approach is revolutionizing drug discovery and materials science. hunimed.eu
The integration of data science can create a powerful feedback loop: HTE generates large datasets, machine learning models learn from this data to make predictions, and these predictions guide the next round of experiments, leading to a more efficient and intelligent research cycle. youtube.com
Q & A
(Basic) What are the established synthetic routes for 2,3-Dihydro-1H-inden-4-amine hydrochloride and its derivatives?
Answer:
The synthesis typically involves sequential functionalization of the indenamine core. A common approach includes:
- Acetylation : Reacting the amine with acetic anhydride in ethanol under nitrogen to form N-(2,3-dihydro-1H-inden-4-yl)acetamide, followed by purification via TLC (30% ethyl acetate-hexanes) .
- Acid Hydrolysis : Treating the acetylated intermediate with 3 M HCl at 90°C to cleave the acetamide group, yielding the free amine hydrochloride after basification and extraction .
- Halogenation : For derivatives like 7-chloro-5-iodo-2,3-dihydro-1H-inden-4-amine, iodination with N-iodosuccinimide in acetonitrile at 0°C–RT is employed .
Purification is achieved via silica gel column chromatography (4–5% EtOAc-hexanes) .
(Advanced) How can researchers address low yields in Suzuki-Miyaura coupling reactions of halogenated derivatives?
Answer:
Optimization strategies include:
- Catalyst Systems : Using Pd(OAc)₂ with Catacxium-A as a ligand enhances cross-coupling efficiency for sterically hindered substrates .
- Reaction Conditions : Degassing solvents (1,4-dioxane/water) and prolonged heating (24 h at 100°C) improve aryl-cyclopropyl bond formation .
- Substrate Preparation : Ensuring complete halogenation (e.g., iodination) of the indenamine core prior to coupling minimizes side reactions .
Evidence shows that these adjustments increased yield to 28% for 7-chloro-5-cyclopropyl derivatives .
(Basic) What analytical methods validate the purity and structure of 2,3-Dihydro-1H-inden-4-amine hydrochloride?
Answer:
Standard protocols involve:
- NMR Spectroscopy : NMR (DMSO-d₆ or CDCl₃) confirms substituent positions (e.g., δ 6.85 ppm for aromatic protons in 7-chloro derivatives) .
- LCMS : Monitors molecular ion peaks (e.g., m/z 168.20 [M+H]⁺ for 7-chloro derivatives) and detects impurities .
- TLC : Used to track reaction progress (e.g., 30% EtOAc-hexanes, Rf 0.2) .
(Advanced) How do researchers resolve discrepancies in spectral data for substituted indenamine derivatives?
Answer:
- Multi-Technique Validation : Cross-checking NMR, LCMS, and elemental analysis reduces misinterpretation. For example, unexpected shifts in NMR may arise from residual solvents or proton exchange; drying samples under vacuum or using deuterated solvents resolves this .
- Comparative Analysis : Referencing spectral databases (e.g., 7-chloro-5-iodo derivatives show distinct singlet peaks at δ 7.36 ppm in DMSO-d₆) ensures consistency .
(Basic) What safety precautions are critical when handling 2,3-Dihydro-1H-inden-4-amine hydrochloride?
Answer:
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., acetic anhydride) .
- Waste Disposal : Segregate halogenated byproducts (e.g., iodinated intermediates) for specialized disposal .
(Advanced) How can substituents on the indenamine core modulate biological activity in drug discovery?
Answer:
- Electron-Withdrawing Groups (EWGs) : Bromo or chloro substituents enhance metabolic stability but may reduce solubility. For example, 5-bromo derivatives (CAS 260959-47-3) are prioritized for CNS-targeted studies .
- Hydrophobic Modifications : Cyclopropyl or trifluoromethyl groups (e.g., 6-trifluoromethyl derivatives) improve membrane permeability, as seen in NLRP3 inflammasome inhibitors .
- Positional Effects : 4-Amino substitution (vs. 1-amino) optimizes binding to aromatic enzyme pockets, as demonstrated in sulfonylurea analogs .
(Basic) What are common side reactions during the synthesis of indenamine derivatives, and how are they mitigated?
Answer:
- Over-Iodination : Excess N-iodosuccinimide can lead to di-iodinated byproducts. Quenching with Na₂S₂O₃ removes residual iodine .
- Acetyl Group Retention : Incomplete hydrolysis of acetamides is resolved by extending HCl treatment duration (4–6 h at 90°C) .
- Oxidation : Protecting the amine with Boc groups during halogenation prevents unwanted oxidation .
(Advanced) What computational methods support the design of indenamine-based inhibitors?
Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like NLRP3, guiding substituent placement .
- DFT Calculations : Assess electronic effects of substituents (e.g., cyclopropyl’s strain energy) on reaction pathways .
- MD Simulations : Evaluate conformational stability of 2,3-dihydro-1H-inden-4-amine scaffolds in aqueous environments .
(Basic) How are enantiomerically pure indenamine derivatives synthesized?
Answer:
- Chiral Resolution : Using chiral HPLC columns (e.g., Daicel® OD-H) separates (R)- and (S)-isomers of 2,3-dihydro-1H-inden-1-amine hydrochloride .
- Asymmetric Catalysis : Palladium-catalyzed couplings with chiral ligands (e.g., BINAP) yield enantiopure intermediates .
(Advanced) What strategies improve the scalability of indenamine hydrochloride synthesis?
Answer:
- Flow Chemistry : Continuous flow systems reduce reaction times for acetylation and hydrolysis steps .
- Greener Solvents : Replacing EtOH with cyclopentyl methyl ether (CPME) enhances sustainability without compromising yield .
- In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progress in real-time, minimizing batch failures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
